The compound is classified under the category of triazole derivatives, specifically featuring a piperidine moiety and a pyridazine ring. The structural complexity arises from the incorporation of trifluoromethyl groups and ketone functionalities. It is identified by the CAS number 2034417-53-1 and has a molecular formula of with a molecular weight of approximately 425.4 g/mol .
The synthesis of this compound typically involves multi-step organic reactions that may include:
Technical parameters such as reaction conditions (temperature, solvent type), catalysts used, and purification methods (e.g., chromatography) are crucial for optimizing yields and purity.
The molecular structure features several key components:
The presence of a trifluoromethyl group is significant for enhancing lipophilicity and metabolic stability.
The compound's structure can be represented using various notations:
CC(=O)c1ccc(NC(=O)CN2CCC(n3nc(C(F)(F)F)n(C)c3=O)CC2)cc1
Chemical reactions involving this compound may include:
These reactions are critical for modifying the compound to enhance its efficacy or reduce toxicity.
The mechanism of action for compounds like this one often involves:
Experimental data from pharmacological studies would provide insights into specific targets and pathways affected by this compound.
Key physical and chemical properties include:
These properties are essential for understanding how the compound behaves in biological systems and its potential formulation as a drug.
The applications of this compound span various fields:
CAS No.: 70644-19-8
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7